molecular formula C29H38N4OS B2849567 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 1185055-62-2

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2849567
CAS RN: 1185055-62-2
M. Wt: 490.71
InChI Key: KXQNUYUYIFNORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H38N4OS and its molecular weight is 490.71. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Compounds with complex structures, including triazaspirodecanes and related derivatives, are synthesized for their potential biological activities. For instance, triazole derivatives have been evaluated for their cholinesterase inhibition, showing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are of interest in the context of neurodegenerative diseases such as Alzheimer's (Riaz et al., 2020). Similarly, triazinone derivatives have shown antimicrobial and larvicidal activities, indicating their potential use in combating infectious diseases and pest control (Kumara et al., 2015).

Antiviral and Anticancer Applications Novel spirothiazolidinone derivatives have been synthesized and evaluated for their antiviral activity, demonstrating strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). This highlights the potential for developing new antiviral agents based on complex organic structures. Additionally, alkanamide derivatives with heterocyclic rings have been assessed for their anticonvulsant activity, contributing to the search for more effective treatments for epilepsy (Tarikogullari et al., 2010).

Chemical Synthesis and Mechanistic Studies The synthesis of these complex molecules often involves novel methodologies that can offer insights into new chemical reactions and mechanisms. For example, the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and related compounds provides valuable information for the development of new synthetic routes in organic chemistry (Rozhkova et al., 2012).

Sensor Applications Derivatives of complex compounds like the one are also explored for their potential as chemosensors. A rhodamine-based compound has been reported as a dual chemosensor for Zn2+ and Al3+ ions, showcasing the application of these molecules in environmental monitoring and analytical chemistry (Roy et al., 2019).

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4OS/c1-7-33-16-14-29(15-17-33)31-26(22-9-11-23(12-10-22)28(4,5)6)27(32-29)35-19-25(34)30-24-13-8-20(2)21(3)18-24/h8-13,18H,7,14-17,19H2,1-6H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQNUYUYIFNORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.